2-(4-Bromo-3-methylphenyl)acetamide
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Overview
Description
2-(4-Bromo-3-methylphenyl)acetamide is an organic compound with the molecular formula C9H10BrNO It is a derivative of acetamide, where the acetamide group is substituted with a 4-bromo-3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methylphenyl)acetamide typically involves the reaction of 4-bromo-3-methylaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetonitrile. The general reaction scheme is as follows:
4-Bromo-3-methylaniline+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of various substituted phenylacetamides.
Oxidation: Formation of 4-bromo-3-methylbenzoic acid.
Reduction: Formation of 2-(4-bromo-3-methylphenyl)ethylamine.
Scientific Research Applications
2-(4-Bromo-3-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It can be used in the development of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and protein binding.
Industrial Applications: It serves as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methylphenyl)acetamide depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The bromine atom and the amide group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3-methylphenyl)acetamide
- 2-(4-Fluoro-3-methylphenyl)acetamide
- 2-(4-Iodo-3-methylphenyl)acetamide
Uniqueness
2-(4-Bromo-3-methylphenyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This makes it a valuable compound in the design of new molecules with specific properties.
Properties
Molecular Formula |
C9H10BrNO |
---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
2-(4-bromo-3-methylphenyl)acetamide |
InChI |
InChI=1S/C9H10BrNO/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5H2,1H3,(H2,11,12) |
InChI Key |
XKMPPYPBRHJXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)N)Br |
Origin of Product |
United States |
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